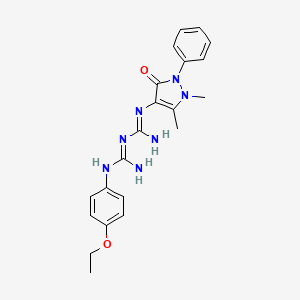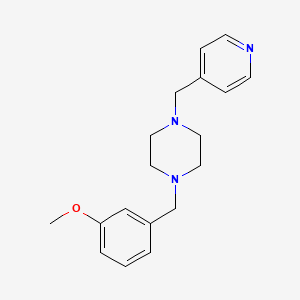
2-(3-methoxyphenyl)-1,3-benzoxazole
Vue d'ensemble
Description
2-(3-methoxyphenyl)-1,3-benzoxazole, also known as o-Methoxybenzoxazole, is a heterocyclic compound that has been widely studied for its potential applications in the field of organic electronics and as a fluorescent probe in biological systems.
Applications De Recherche Scientifique
Fluorescent Probes and Photophysical Properties
- Fluorescent Probe Sensing : 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole has been utilized in fluorescent probes for sensing magnesium and zinc cations, and it exhibits high sensitivity to pH changes, particularly in basic conditions. This application is attributed to the high acidity of the fluorophenol moiety in the compound (Tanaka et al., 2001).
- Photochemical Properties : Studies on derivatives of benzoxazole, including 2-(2-hydroxy-3-methoxyphenyl)benzoxazole, have revealed unique photochemical properties. These compounds display varied excited-state behaviors and fluorescence efficiencies, influenced by the position and nature of the methoxy substituent (Ohshima et al., 2007).
Antimicrobial and Anti-Inflammatory Applications
- Antimycobacterial Activity : A series of 2-[(E)-2-substituted-ethenyl]-1,3-benzoxazoles, including derivatives with methoxyphenyl groups, have shown promising activity against various mycobacterial strains. These compounds also inhibit photosynthetic electron transport in spinach chloroplasts (Imramovský et al., 2014).
- Anti-Inflammatory Properties : The 2-(2-arylphenyl)benzoxazole moiety, which includes structures similar to 2-(3-methoxyphenyl)-1,3-benzoxazole, has been identified as a new ligand for cyclooxygenase-2 (COX-2), demonstrating anti-inflammatory potency (Seth et al., 2014).
Photoisomerisation and Photophysical Studies
- Photoisomerisation Process : Research on p-benzoxazoyl-substituted stilbenes, closely related to 2-(3-methoxyphenyl)-1,3-benzoxazole, has explored their fluorescence properties and trans-cis photoisomerisation. These studies provide insights into the photophysics of benzoxazole derivatives (Mac et al., 2010).
Synthesis and Catalytic Applications
- Catalytic Synthesis : Studies have shown the utility of benzoxazole derivatives in various synthetic pathways. For example, N-acylbenzotriazole has been used as an efficient ligand in the copper-catalyzed O-arylation process to synthesize diverse benzoxazole derivatives (Singh et al., 2017).
- ZnO Nanoparticles as Catalysts : ZnO nanoparticles have been employed as catalysts for synthesizing benzoxazole derivatives, demonstrating a mild and efficient process with potential applications in various fields (Banerjee et al., 2014).
Propriétés
IUPAC Name |
2-(3-methoxyphenyl)-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-16-11-6-4-5-10(9-11)14-15-12-7-2-3-8-13(12)17-14/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYPXCKNONYICH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methoxy-4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 2-bromobenzoate](/img/structure/B5874502.png)

![2-phenyl-N-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5874513.png)
![N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-phenylacetamide](/img/structure/B5874514.png)
![8-fluoro-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B5874518.png)


![isobutyl {5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B5874536.png)


![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)acetamide](/img/structure/B5874545.png)

